Hexyl beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAZJLFFSJARQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90860670 |

Source

|

| Record name | Hexyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90860670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59080-45-4 |

Source

|

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

51.5 °C |

Source

|

| Record name | Hexyl glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Hexyl β-D-Glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl β-D-glucopyranoside is a non-ionic surfactant extensively utilized in the fields of biochemistry, biotechnology, and pharmacology.[1][2][3] Its amphipathic nature, characterized by a hydrophilic glucose head and a hydrophobic hexyl tail, allows it to form micelles in aqueous solutions and interact with lipophilic molecules and biological membranes. This property makes it an invaluable tool for the solubilization and stabilization of membrane proteins, enhancing the bioavailability of poorly soluble drugs, and its use in various cosmetic and bioconjugation applications.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of Hexyl β-D-glucopyranoside, offering insights into its behavior in solution and its practical applications in research and drug development.

Chemical and Physical Properties

Hexyl β-D-glucopyranoside is a white powder with a molecular formula of C₁₂H₂₄O₆ and a molecular weight of approximately 264.32 g/mol .[1][3][4][5] It is known for its high purity, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1][3]

| Property | Value | Source(s) |

| Synonyms | Hexyl β-D-glucoside, n-Hexyl β-D-glucopyranoside | [1][3] |

| CAS Number | 59080-45-4 | [1][3][4] |

| Molecular Formula | C₁₂H₂₄O₆ | [1][3][4] |

| Molecular Weight | 264.32 g/mol | [1][3][5] |

| Appearance | White powder | [1][3] |

| Purity | ≥98% (HPLC) | [1][3] |

| Optical Rotation | [α]D²⁰ = -30° to -35° (c=1 in Water) | [1][3] |

| Storage Temperature | 0 - 8 °C | [1][3] |

| Melting Point | 84-86°C | |

| Boiling Point | 432.3°C at 760 mmHg |

Micellar and Solution Properties

The surfactant properties of Hexyl β-D-glucopyranoside become apparent in aqueous solutions where it self-assembles into micelles above a certain concentration.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which monomers begin to aggregate to form micelles. For Hexyl β-D-glucopyranoside, the CMC is approximately 250 mM.[4] This relatively high CMC is a key characteristic that influences its applications. In membrane protein research, a high CMC facilitates the removal of the detergent by dialysis, which is advantageous for downstream applications such as functional and structural studies.[6][7]

The formation of micelles is a dynamic process driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the aqueous environment within the micelle core, while the hydrophilic heads remain in contact with the water.

Caption: Micelle formation of Hexyl β-D-glucopyranoside.

Solubility

Hexyl β-D-glucopyranoside exhibits good solubility in water. It is reported to be soluble at ≥ 20% in water at 0-5°C. The pH of a 1% solution in water is typically in the range of 5-8.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree of hydrophilicity or lipophilicity of a surfactant. It can be calculated using Griffin's method for non-ionic surfactants:[2][4][8]

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

For Hexyl β-D-glucopyranoside (C₁₂H₂₄O₆):

-

The hydrophilic portion is the glucose head (C₆H₁₁O₆), with a molecular weight of approximately 179.16 g/mol .

-

The total molecular weight (M) is 264.32 g/mol .

Therefore, the calculated HLB is approximately 13.6 . An HLB value in this range (13-16) is characteristic of a detergent, indicating its suitability for disrupting lipid bilayers and solubilizing membrane components.[2]

Thermal Properties

The thermal behavior of alkyl glycosides is influenced by the length of the alkyl chain. For Hexyl β-D-glucopyranoside, a clearing point at a significantly lower temperature compared to longer-chain alkyl β-D-xylopyranosides has been noted, indicating the formation of thermotropic liquid crystals.[9] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would provide a more detailed understanding of its phase transitions and thermal stability. DSC can reveal endothermic and exothermic processes, such as melting and decomposition, while TGA measures changes in mass with temperature, indicating thermal degradation points.[10][11]

Applications in Research and Drug Development

The physicochemical properties of Hexyl β-D-glucopyranoside directly contribute to its widespread use in scientific research and pharmaceutical development.

Membrane Protein Solubilization

One of the primary applications of Hexyl β-D-glucopyranoside is the solubilization of membrane proteins.[12][13] The process involves the disruption of the lipid bilayer and the formation of mixed micelles containing the protein, lipids, and detergent.[14][15][16]

Caption: Solubilization of a membrane protein by Hexyl β-D-glucopyranoside.

The relatively high CMC of Hexyl β-D-glucopyranoside is advantageous in this context, as it allows for the easy removal of excess detergent from the purified protein-detergent complexes by dialysis. This is crucial for subsequent functional and structural analyses of the membrane protein.[6][17]

Drug Formulation and Delivery

Hexyl β-D-glucopyranoside is also employed as a solubilizing agent for poorly water-soluble drugs, thereby enhancing their bioavailability.[1][2][3] By encapsulating hydrophobic drug molecules within its micelles, it increases their apparent solubility in aqueous media, which is a critical factor in drug delivery and formulation.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol outlines the determination of the CMC of Hexyl β-D-glucopyranoside by measuring the surface tension of its aqueous solutions at various concentrations.

Materials:

-

Hexyl β-D-glucopyranoside

-

Deionized water

-

Tensiometer (with a Du Noüy ring or Wilhelmy plate)

-

Precision balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of Hexyl β-D-glucopyranoside and dissolve it in a specific volume of deionized water to prepare a concentrated stock solution (e.g., 500 mM).

-

Prepare serial dilutions: Create a series of solutions with decreasing concentrations of Hexyl β-D-glucopyranoside from the stock solution. The concentration range should span well below and above the expected CMC of 250 mM.

-

Calibrate the tensiometer: Calibrate the instrument according to the manufacturer's instructions, typically using deionized water.

-

Measure surface tension: Measure the surface tension of each prepared solution, starting from the most dilute to the most concentrated, to minimize contamination. Ensure the ring or plate is thoroughly cleaned and dried between each measurement.

-

Plot the data: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

Determine the CMC: The plot will show two distinct linear regions. The CMC is the concentration at the intersection of the two extrapolated lines.[1][18][19][20]

Caption: Workflow for CMC determination by surface tension.

Determination of Aqueous Solubility

This protocol describes a method for determining the aqueous solubility of Hexyl β-D-glucopyranoside.

Materials:

-

Hexyl β-D-glucopyranoside

-

Deionized water

-

Scintillation vials or sealed tubes

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric assay if a suitable chromophore is present or can be derivatized).

Procedure:

-

Prepare supersaturated solutions: Add an excess amount of Hexyl β-D-glucopyranoside to a series of vials containing a known volume of deionized water.

-

Equilibrate: Tightly seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate undissolved solid: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample the supernatant: Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

Dilute and quantify: Dilute the aliquot with a known volume of a suitable solvent and determine the concentration of Hexyl β-D-glucopyranoside using a pre-validated analytical method.

-

Calculate solubility: The determined concentration represents the aqueous solubility of the surfactant at that temperature.

Conclusion

Hexyl β-D-glucopyranoside possesses a unique combination of physicochemical properties that make it a highly effective and versatile non-ionic surfactant. Its well-defined critical micelle concentration, good aqueous solubility, and appropriate hydrophilic-lipophilic balance are key to its successful application in the solubilization of membrane proteins and the formulation of poorly soluble drugs. Understanding these core properties is essential for researchers and scientists to effectively harness the potential of Hexyl β-D-glucopyranoside in their respective fields, from fundamental biochemical research to the development of novel therapeutics.

References

-

Uncovering the Importance of Detergents in the Study of Membrane Proteins. G-Biosciences. [Link]

-

Physicochemical Properties of Alkyl Polyglycosides-Phase behavior. Brillachem. [Link]

- von Rybinski, W., & Hill, K. (1998). Alkyl Polyglycosides—Properties and Applications of a new Class of Surfactants.

-

Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. R Discovery. [Link]

- Pandey, S., & D.N, S. (2012). Alkyl Poly Glucosides (APGs) Surfactants and Their Properties: A Review. Tenside Surfactants Detergents, 49(5), 417-427.

-

EXPERIMENT 2 - Determination of CMC Using Surface Tension. Scribd. [Link]

-

A Simplified Method for the Determination of Critical Micelle Concentration. Journal of Chemical Education. [Link]

-

An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. MDPI. [Link]

-

Importance of detergent micelle levels in membrane protein purification. G-Biosciences. [Link]

-

Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. [Link]

-

Introduction to Detergents for Membrane Protein Solubilisation. Sygnature Discovery. [Link]

-

Griffin's Method Vs Davies' Method Vs Estimation Method of Hydrophile-Lipophile Balance. LinkedIn. [Link]

-

Hydrophilic-lipophilic balance. Wikipedia. [Link]

-

11.2. HLB Value and Calculation. [Link]

-

Coming Clean and Avoiding Bubble Trouble–Using Detergents Wisely in the Purification of Membrane Proteins for Cryo-EM Studies. PubMed Central. [Link]

-

Development of a Method for Measurement of Relative Solubility of Nonionic Surfactants. ResearchGate. [Link]

-

n-hexyl beta-D-glucopyranoside. PubChem. [Link]

-

Davies Method To Calculate HLB For Ionic Surfactant. YouTube. [Link]

-

Surfactant Determination by aqueous titration. YouTube. [Link]

-

The Studies on Hydrophilic-Lipophilic Balance (HLB): Sixty Years after William C. Griffin's Pioneer Work (1949-2009). [Link]

-

Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. National Institutes of Health. [Link]

- Method for determining surfactant concentration in aqueous solutions.

-

Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PubMed Central. [Link]

-

Overview of simple test for determination of surfactants by adhesion method. ResearchGate. [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. [Link]

-

Solubility. Prof Steven Abbott. [Link]

-

Can Davies' equation for calculation of HLB of surfactant be applied to zwitterionic surfactants ?. ResearchGate. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]

-

What is the best way to prevent membrane protein aggregation?. ResearchGate. [Link]

-

Detergent-mediated protein aggregation. PubMed Central. [Link]

-

Hexyl D-glucoside. PubChem. [Link]

Sources

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. n-hexyl beta-D-glucopyranoside | C12H24O6 | CID 181215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. Membrane Protein Solubilization [sigmaaldrich.com]

- 16. Solubility | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scribd.com [scribd.com]

- 20. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

Hexyl beta-D-glucopyranoside critical micelle concentration (CMC) value.

An In-depth Technical Guide to the Critical Micelle Concentration (CMC) of Hexyl β-D-Glucopyranoside

Authored by: A Senior Application Scientist

Foreword

Hexyl β-D-glucopyranoside is a non-ionic surfactant widely employed across biotechnology, pharmaceutical sciences, and cosmetics.[1] Its utility stems from its amphiphilic character, possessing a hydrophilic glucose head group and a six-carbon hydrophobic alkyl tail. This structure allows it to self-assemble in aqueous solutions, a property that is fundamental to its function as a solubilizing agent for membrane proteins and a delivery vehicle for poorly soluble drugs.[1][] The cornerstone of this self-assembly behavior is the Critical Micelle Concentration (CMC), the concentration threshold above which individual surfactant molecules (unimers) aggregate to form thermodynamically stable structures known as micelles.[3] A precise understanding of the CMC of Hexyl β-D-glucopyranoside is not merely academic; it is a critical parameter that dictates its efficiency and governs the design of experimental protocols and formulation strategies. This guide provides a detailed exploration of the CMC of Hexyl β-D-glucopyranoside, the methodologies for its determination, and the key factors that influence its value, offering researchers and developers a comprehensive resource grounded in scientific principle and practical application.

Physicochemical Properties and Foundational Data

Before delving into the complexities of micellization, it is essential to establish the fundamental properties of Hexyl β-D-glucopyranoside.

| Property | Value | Reference(s) |

| Synonyms | Hexyl-β-D-glucoside | [1] |

| CAS Number | 59080-45-4 | [1][4] |

| Molecular Formula | C₁₂H₂₄O₆ | [1][4][5] |

| Molecular Weight | 264.32 g/mol | [1][5] |

| Appearance | White powder / Crystalline solid | [1][5] |

| Type | Non-ionic Surfactant | [4][6] |

| Critical Micelle Concentration (CMC) in Water | ~250 mM (approx. 6.6%) | [6][7] |

The Thermodynamics of Micellization

The spontaneous formation of micelles above the CMC is a thermodynamically driven process governed by the hydrophobic effect.[3] In an aqueous environment, the hydrophobic hexyl tails of the surfactant molecules disrupt the highly ordered hydrogen-bonding network of water. To minimize this unfavorable energetic state, the system seeks to reduce the interface between the hydrophobic chains and water.

This is achieved through self-assembly, where the hydrophobic tails aggregate to form an oil-like core, shielded from the water by the outward-facing hydrophilic glucose head groups.[8] This process, while often endothermic (positive enthalpy change), results in a significant increase in the entropy of the system due to the release of ordered water molecules from the vicinity of the alkyl chains.[8] The large positive entropy change leads to a negative Gibbs free energy of micellization (ΔGmic), signifying a spontaneous process.[8]

Caption: Key experimental factors that modulate the CMC value.

Experimental Determination of the CMC

The CMC is determined by monitoring a physicochemical property of the surfactant solution as a function of concentration. A sharp discontinuity or change in the slope of the plotted property versus concentration (or log concentration) indicates micelle formation. [9][10]For a non-ionic surfactant like Hexyl β-D-glucopyranoside, surface tension and fluorescence spectroscopy are the most reliable and commonly used methods. [11][12]

Surface Tension Method

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Any further addition of surfactant beyond this point results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant. [10][13]The CMC is the concentration at which this break in the plot of surface tension versus the logarithm of surfactant concentration occurs. [9] Detailed Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of Hexyl β-D-glucopyranoside (e.g., 500 mM) in high-purity deionized water. Ensure it is fully dissolved.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentration range should bracket the expected CMC (~250 mM). A typical series might include concentrations from 50 mM to 400 mM.

-

Equilibration: Allow each solution to equilibrate at a constant, controlled temperature (e.g., 25°C) for a consistent period before measurement, as surface adsorption can be time-dependent.

-

Measurement: Measure the surface tension of each solution using a calibrated tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). [14]Ensure the ring or plate is thoroughly cleaned between measurements.

-

Data Analysis: Plot the measured surface tension (γ) on the y-axis against the natural logarithm of the surfactant concentration (ln C) on the x-axis. [14]6. CMC Determination: The resulting plot will show two linear regions. The intersection of the regression lines fitted to these two regions corresponds to the CMC. [10]

Caption: Experimental workflow for CMC determination by surface tensiometry.

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene, which has low solubility in water but partitions readily into the hydrophobic core of micelles. [15]The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In the polar aqueous environment (below CMC), the ratio of certain emission peaks (e.g., I₁/I₃) is high. When micelles form, pyrene moves into the non-polar micellar core, causing a significant change in this ratio. [15][16]The CMC is determined from the inflection point in the plot of the intensity ratio versus surfactant concentration. [10] Detailed Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like ethanol or acetone (e.g., 0.2 mM). [16]2. Surfactant Solutions: Prepare a series of Hexyl β-D-glucopyranoside solutions in high-purity water, bracketing the expected CMC.

-

Probe Addition: To a fixed volume of each surfactant solution (e.g., 1 mL), add a very small, constant aliquot of the pyrene stock solution (e.g., 1.5 µL). [16]The final pyrene concentration should be low enough to avoid excimer formation (e.g., ~2 µM). [17]The organic solvent should be allowed to evaporate, or its final concentration kept negligible.

-

Equilibration: Gently mix and allow the solutions to equilibrate in the dark to prevent photobleaching of the probe.

-

Fluorescence Measurement: Using a fluorometer, excite the samples at a wavelength appropriate for pyrene (e.g., 334 nm). [16]Record the emission spectrum (e.g., from 350 to 450 nm).

-

Data Analysis: Extract the fluorescence intensities of the first (I₁, ~372 nm) and third (I₃, ~383 nm) vibronic peaks. [16]7. CMC Determination: Plot the intensity ratio I₁/I₃ (or I₃/I₁) against the surfactant concentration. The data is often fit to a sigmoidal (Boltzmann) function, and the center of the sigmoid or the inflection point is taken as the CMC. [17]

Caption: Experimental workflow for CMC determination by fluorescence spectroscopy.

Summary of Reported CMC Values

| Surfactant | CMC (mM) | Solvent | Temperature (°C) | Method | Reference(s) |

| n-Hexyl-β-D-glucopyranoside | ~250 | Water | 25 (assumed) | Not Specified | [6][11] |

| n-Hexyl-β-D-glucopyranoside | 0.44 | Dichloromethane | Not Specified | Not Specified | [11] |

| n-Heptyl-β-D-glucopyranoside | 79 | Water | Not Specified | Not Specified | [6] |

| n-Octyl-β-D-glucopyranoside | 20-25 | Water | Not Specified | Not Specified | [6] |

| n-Nonyl-β-D-glucopyranoside | 6.5 | Water | Not Specified | Not Specified | [6] |

Note: The CMC is highly dependent on the specific experimental conditions. The values presented for other alkyl glucosides illustrate the principle that increasing alkyl chain length decreases the CMC in water.

Conclusion: A Senior Scientist's Perspective

The critical micelle concentration of Hexyl β-D-glucopyranoside, nominally ~250 mM in water, is a foundational parameter for its effective application. This guide has underscored that the CMC is not a fixed value but a dynamic property responsive to its environment. For the researcher in drug development or protein science, this is a critical insight. Simply using the literature value without considering the specific buffer composition (ionic strength) or temperature of an experiment can lead to suboptimal results, such as incomplete protein solubilization or inefficient drug loading. The choice of determination method is equally important; while surface tensiometry provides a direct measure of interfacial activity, fluorescence spectroscopy offers high sensitivity and insight into the micellar microenvironment. By understanding the principles of micellization and the practicalities of its measurement, scientists can harness the full potential of Hexyl β-D-glucopyranoside as a powerful tool in their research endeavors.

References

-

Review of Scientific Instruments. (1998, June 1). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. AIP Publishing. Retrieved from [Link]

-

PHYWE. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved from [Link]

-

Just Agriculture. (2023, March). Method for Measurement of Critical Micelle Concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension. Retrieved from [Link]

-

ResearchGate. (2025, February 9). A Meticulous Focus on the Determination of Critical Micelle Concentration Employing Fluorescence Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamics of micellization. Retrieved from [Link]

-

Scribd. (n.d.). Thermodynamics of Micellization. Retrieved from [Link]

-

SciELO. (n.d.). Molecular thermodynamics of micellization: micelle size distributions and geometry transitions. Retrieved from [Link]

-

ResearchGate. (n.d.). Working principle of CMC determination using fluorescence spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015, July 6). Hexadecyl-β-D-Glucopyranoside: A Liquid Crystal with Surfactant Properties for Stabilization of Microemulsions. Retrieved from [Link]

-

Scribd. (n.d.). Factors Affecting Critical Micelle Concentration in Aqueous Media. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 6). The Utility of Beta-D-Glucopyranoside Derivatives in Chemical Research. Retrieved from [Link]

-

ResearchGate. (2014, August 1). Squeezing experimental measurements for a proper analysis of surfactant thermodynamics: Octyl-beta-D-glucopyranoside as a case study. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 5. Measurement of CMC using pyrene as a fluorescent probe. Retrieved from [Link]

-

Acta Facultatis Pharmaceuticae Universitatis Comenianae. (n.d.). Determination of CMC of cationic tenside in aqueous and mixed water-alcohol solutions. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. n-Hexyl-β-D-glucopyranoside Detergent | AAT Bioquest [aatbio.com]

- 7. Molecular Dimensions [dev.moleculardimensions.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. justagriculture.in [justagriculture.in]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. csfarmacie.cz [csfarmacie.cz]

An In-Depth Technical Guide to Hexyl beta-D-Glucopyranoside: Molecular Structure, Synthesis, and Application in Membrane Protein Research

This guide provides a comprehensive technical overview of Hexyl beta-D-glucopyranoside, a non-ionic detergent pivotal for the study of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and chemical properties, outlines detailed synthesis protocols, and explores its practical applications, particularly in the solubilization and stabilization of challenging protein targets.

Introduction: The Critical Role of Detergents in Membrane Biology

Membrane proteins are central to cellular function, acting as channels, transporters, receptors, and enzymes. However, their hydrophobic nature makes them notoriously difficult to study in aqueous environments. Non-ionic detergents, such as this compound, are indispensable tools that overcome this challenge by creating a micellar environment that mimics the native lipid bilayer, thereby solubilizing and stabilizing these proteins for downstream analysis.[1] this compound, with its gentle yet effective solubilizing properties, has emerged as a valuable surfactant in biotechnology and pharmaceutical research.[1]

Molecular Structure and Physicochemical Properties

This compound is an alkyl glucoside consisting of a hydrophilic glucose headgroup and a hydrophobic six-carbon alkyl chain. This amphipathic structure is key to its function as a detergent.

Molecular Formula: C₁₂H₂₄O₆[2]

Molecular Weight: 264.31 g/mol [2]

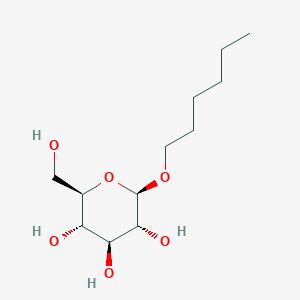

IUPAC Name: (2R,3R,4S,5S,6R)-2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

CAS Number: 59080-45-4[2]

The chemical structure of this compound is depicted below:

Figure 1: 2D structure of this compound. Source: PubChem.

A defining characteristic of any detergent is its Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to aggregate into micelles. For this compound, the CMC is approximately 250 mM in water. This relatively high CMC facilitates its removal by dialysis, a crucial step in the reconstitution of membrane proteins into lipid vesicles.

The table below summarizes the key physicochemical properties of this compound and provides a comparison with other commonly used non-ionic detergents.

| Property | This compound | Octyl beta-D-glucopyranoside | n-Dodecyl-β-D-maltoside (DDM) |

| Molecular Formula | C₁₂H₂₄O₆ | C₁₄H₂₈O₆ | C₂₄H₄₆O₁₁ |

| Molecular Weight ( g/mol ) | 264.32 | 292.37 | 510.62 |

| CMC (in water, mM) | ~250[3] | 20-25[4] | 0.1-0.6[4] |

| Aggregation Number | Not widely reported | 27-100[5] | ~100 |

| Micelle Molecular Weight (Da) | Not widely reported | ~25,000[4] | ~50,000 |

| Cloud Point (°C) | >100 | >100[4] | >100 |

Synthesis of this compound: A Green Chemistry Approach

While chemical synthesis methods exist, the enzymatic synthesis of this compound offers a more environmentally friendly and highly selective alternative, operating under mild conditions.[6] The enzyme of choice is typically β-glucosidase (EC 3.2.1.21), which catalyzes the formation of the glycosidic bond.[7]

There are two primary enzymatic routes:

-

Reverse Hydrolysis: This thermodynamically controlled process involves the direct condensation of D-glucose and hexanol. High substrate concentrations are required to shift the equilibrium towards synthesis.[6]

-

Transglycosylation: In this kinetically controlled reaction, a glycosyl donor (e.g., cellobiose) is used to transfer a glucose moiety to hexanol. This method often results in higher yields and better selectivity.

The general mechanism for β-glucosidase catalyzed synthesis is illustrated below:

Caption: General enzymatic synthesis pathway for this compound.

Experimental Protocol for Enzymatic Synthesis (Reverse Hydrolysis)

This protocol is a synthesized methodology based on principles outlined in the literature.[8][9]

Materials:

-

D-glucose

-

n-Hexanol

-

Immobilized β-glucosidase (from almonds)

-

Tert-butanol

-

Citrate-phosphate buffer (pH 5.0)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled shaker, combine D-glucose (1 mmol) and n-hexanol (5 mmol) in a biphasic system consisting of citrate-phosphate buffer and tert-butanol (e.g., 1:9 v/v).

-

Enzyme Addition: Add immobilized β-glucosidase (e.g., 500 units) to the reaction mixture. The use of immobilized enzyme facilitates easier separation from the product at the end of the reaction.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 50°C) with constant agitation (e.g., 200 rpm) for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration.

-

Product Extraction: Evaporate the tert-butanol under reduced pressure. Extract the aqueous phase with ethyl acetate to recover the this compound.

-

Purification: Concentrate the ethyl acetate extract and purify the product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

-

Characterization: Confirm the identity and purity of the synthesized product using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Characterization: Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as adducts, such as [M+Na]⁺ or [M+H]⁺. The fragmentation pattern can also provide structural information. For instance, a characteristic loss of the hexyl group or fragmentation of the glucose ring can be observed.

The PubChem database lists an experimental LC-MS spectrum with a precursor ion at m/z 265.164, corresponding to the [M+H]⁺ adduct.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the glucose ring and the hexyl chain. The anomeric proton (H-1 of the glucose ring) is particularly diagnostic and for the β-anomer, it typically appears as a doublet with a large coupling constant (J ≈ 8 Hz).

-

¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts of the carbons in the glucose ring are characteristic of a pyranoside structure.

Application in Membrane Protein Research

The primary application of this compound is in the solubilization of membrane proteins.[1] Its non-ionic nature makes it a "mild" detergent that can disrupt lipid-lipid and lipid-protein interactions without significantly disrupting protein-protein interactions, thus preserving the native structure and function of the protein.

The process of membrane protein solubilization is depicted in the following workflow:

Caption: Workflow for the solubilization of membrane proteins using detergent.

Causality in Detergent Selection

The choice of the hexyl (C6) alkyl chain is a deliberate one. Shorter alkyl chains, like in hexyl glucoside, generally result in a higher CMC compared to their longer-chain counterparts (e.g., octyl or dodecyl glucosides). This higher CMC means that the detergent monomers are less prone to forming micelles at lower concentrations, which can be advantageous for certain applications. However, the shorter chain also means that it may be less effective at solubilizing proteins with large transmembrane domains compared to detergents with longer alkyl chains. Therefore, the selection of this compound is often a balance between solubilization efficiency and the ease of removal for subsequent functional studies or crystallization.

Field-Proven Insights

While specific concentrations are always protein-dependent and require empirical optimization, a common starting point for solubilization is a detergent concentration of 1-2% (w/v), which is well above the CMC of this compound. The high solubility of this detergent in water (≥ 20% at 0-5°C) provides a wide working range for optimizing solubilization conditions.[3]

Conclusion

This compound is a versatile and effective non-ionic detergent with significant applications in the study of membrane proteins. Its well-defined chemical structure, favorable physicochemical properties, and the availability of green synthesis routes make it a valuable tool for researchers in biochemistry, structural biology, and drug development. A thorough understanding of its properties and mechanism of action, as outlined in this guide, is essential for its successful application in the challenging field of membrane protein research.

References

- BenchChem. (2025). enzymatic synthesis of Hexyl D-glucoside using β-glucosidase.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181215, n-hexyl beta-D-glucopyranoside.

- Kishida, M., Nishiuchi, M., Kato, K., & Akita, H. (2004). Chemoenzymatic Synthesis of N-Hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin, 52(9), 1105–1108.

- ResearchGate. (n.d.). Scheme 1. Synthesis of n-hexyl-D-glucopyranoside by reverse hydrolysis catalyzed by kernel meals.

- Sigma-Aldrich. (n.d.). Hexyl β-D-glucopyranoside.

- MedChemExpress. (n.d.). Hexyl-β-D-glucopyranoside, 98%.

- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Photo-Induced Glycosylation Using Reusable Organophotoacids.

- ResearchGate. (n.d.). (PDF) Bicontinuous microemulsion as reaction medium for the beta-glucosidase-catalyzed synthesis of n-hexyl-beta-D-glucopyranoside.

- ResearchGate. (n.d.). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation.

- Creative Biolabs. (n.d.). n-Hexyl-β-D-Glucopyranoside.

- Roslund, M. U., Tähtinen, P., Niemitz, M., & Sjöholm, R. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

- Chem-Impex. (n.d.). Hexyl-β-D-glucopyranoside.

- ResearchGate. (n.d.). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

- Anatrace. (n.d.). H305 - n-Hexyl-β-D-Glucopyranoside, Anagrade.

- Semantic Scholar. (n.d.). Article.

- ScienceDirect. (n.d.). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- RSC Publishing. (n.d.). Analytical Methods.

- Semantic Scholar. (n.d.). Biomolecule Structure Characterization in the Gas Phase using Mass Spectrometry.

- SpectraBase. (n.d.). (6-Phthalimidohexyl)-d-glucopyranoside - Optional[13C NMR] - Chemical Shifts.

- ACS Publications. (n.d.). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants.

- Molecular Dimensions. (n.d.). n-Octyl-β-D-Glucopyranoside, Sol-grade.

- ResearchGate. (n.d.). Structural Properties of β-Dodecylmaltoside and C12E6 Mixed Micelles.

- ResearchGate. (n.d.). Critical micelle concentration, composition and thermodynamic properties of n-octyl-β-D-glucopyranoside and sodium dodecylsulfate mixed micelles.

- AAT Bioquest. (n.d.). Octyl β Glucoside Detergent.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. n-hexyl beta-D-glucopyranoside | C12H24O6 | CID 181215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anatrace.com [anatrace.com]

- 4. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chemoenzymatic synthesis of n-hexyl and O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hexyl β-D-Glucopyranoside: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Hexyl β-D-glucopyranoside, a non-ionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications.[1][2] As a versatile solubilizing agent, a thorough understanding of its behavior in various solvent systems is paramount for researchers, scientists, and professionals in drug development.[1] This document delineates the physicochemical properties of Hexyl β-D-glucopyranoside, its solubility in aqueous and organic media, the critical factors influencing this solubility, and standardized protocols for its experimental determination. The causality behind its solubilizing power, rooted in its amphipathic molecular structure and the formation of micelles, is also elucidated.

Introduction: The Molecular Architecture and its Implications

Hexyl β-D-glucopyranoside, with the molecular formula C₁₂H₂₄O₆, is an alkyl glucoside comprised of a hydrophilic glucose head group and a hydrophobic hexyl tail.[3] This amphipathic nature is the cornerstone of its function as a surfactant, enabling it to bridge the interface between polar and non-polar environments. This unique structure allows it to act as a surfactant, facilitating the emulsification of oils and other lipophilic substances, which is crucial in the development of pharmaceuticals, cosmetics, and food products.[1]

The arrangement of the hydrophilic and hydrophobic moieties dictates its self-assembly in aqueous solutions into supramolecular structures known as micelles above a certain concentration—the Critical Micelle Concentration (CMC). This phenomenon is central to its utility in solubilizing poorly soluble drugs and membrane proteins.[1]

Below is a diagram illustrating the fundamental structure of Hexyl β-D-glucopyranoside and its organization into a micelle.

Caption: Molecular structure and micellar assembly of Hexyl β-D-glucopyranoside.

Physicochemical Properties

A summary of the key physicochemical properties of Hexyl β-D-glucopyranoside is presented in the table below. These parameters are critical for its application in various experimental and formulation contexts.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O₆ | [3] |

| Molecular Weight | 264.31 g/mol | [3] |

| Appearance | White solid/powder | [1] |

| Melting Point | 84-86 °C | N/A |

| Critical Micelle Concentration (CMC) in Water | ~250 mM (6.6%) | [4][5] |

| pH (1% solution in water) | 5-8 | [4][5] |

Solubility Profile

Aqueous Solubility

Hexyl β-D-glucopyranoside exhibits excellent solubility in aqueous solutions. The hydrophilic glucose head group readily interacts with water molecules through hydrogen bonding, facilitating its dissolution.

| Solvent | Temperature | Solubility | Source |

| Water | 0-5 °C | ≥ 20% (w/v) | [4][5][6] |

| Water | Not Specified | 100 mg/mL | [7] |

The solubility of alkyl glycosides in water is influenced by the length of the alkyl chain. Shorter alkyl chains generally lead to higher aqueous solubility.

Organic Solvent Solubility

While highly soluble in water, Hexyl β-D-glucopyranoside also demonstrates solubility in certain polar organic solvents. This is attributed to the ability of these solvents to interact with both the hydrophilic and hydrophobic portions of the molecule.

| Solvent | Temperature | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (requires sonication) | [7] |

Factors Influencing Solubility

Temperature

The solubility of most solids in liquids, including Hexyl β-D-glucopyranoside in water, generally increases with temperature. For instance, while its solubility is at least 20% at 0-5°C, it is expected to be significantly higher at room temperature and above.[4][5][6] However, for some non-ionic surfactants, a phenomenon known as the "cloud point" can be observed, where the solubility decreases above a certain temperature. The cloud point for Hexyl β-D-glucopyranoside is relatively high and not typically a concern under standard laboratory conditions.

pH

As a non-ionic surfactant, the molecular structure of Hexyl β-D-glucopyranoside does not possess ionizable groups. Consequently, its solubility is largely independent of the pH of the aqueous solution within a typical working range (pH 5-8).[4][5] However, at extreme pH values, the stability of the glycosidic bond may be compromised over extended periods, potentially leading to hydrolysis. A study on a similar compound, 4-nitrophenyl β-D-glucopyranoside, demonstrated different hydrolysis mechanisms at acidic, neutral, and basic pH.[8]

Presence of Other Solutes

The presence of electrolytes or other organic molecules can influence the solubility of Hexyl β-D-glucopyranoside. High concentrations of salts can decrease its solubility through a "salting-out" effect. Conversely, the presence of other organic molecules may enhance or decrease its solubility depending on the nature of their interactions.

The Mechanism of Solubilization: Micelle Formation

The primary mechanism by which Hexyl β-D-glucopyranoside solubilizes hydrophobic compounds is through the formation of micelles. In aqueous solutions, at concentrations above the CMC (~250 mM), the surfactant molecules spontaneously assemble into spherical aggregates.[4][5] The hydrophobic hexyl tails orient towards the interior of the micelle, creating a non-polar microenvironment, while the hydrophilic glucose heads form the outer shell, interacting with the surrounding water.

This "hydrophobic core" can encapsulate poorly water-soluble molecules, effectively sequestering them from the aqueous environment and increasing their overall solubility in the bulk solution.[9] This principle is fundamental to its applications in drug delivery and the extraction of membrane proteins from their native lipid bilayers.[1][10][11]

The following diagram illustrates the process of micellar solubilization.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. The main use of alkyl glycosides!-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]

- 3. n-hexyl beta-D-glucopyranoside | C12H24O6 | CID 181215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular Dimensions [dev.moleculardimensions.com]

- 5. Anatrace.com [anatrace.com]

- 6. creative-biolabs.com [creative-biolabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Application of Alkyl Polyglucosides as Components of the Extraction Medium in the Preparation of a Shampoo Cosmetic Formulation Containing Substances Isolated from Red Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discofinechem.com [discofinechem.com]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

The Art of Extraction: A Technical Guide to Membrane Protein Solubilization using Hexyl β-D-glucopyranoside

This guide provides an in-depth exploration of the mechanisms and methodologies underpinning the solubilization of integral membrane proteins utilizing the non-ionic detergent, Hexyl β-D-glucopyranoside. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer a deep, mechanistic understanding, empowering the reader to make informed, effective decisions in their experimental designs.

Section 1: The Challenge and the Tool - Understanding Membrane Proteins and Detergents

Integral membrane proteins (IMPs) are critical mediators of cellular function, acting as channels, transporters, receptors, and enzymes.[1] However, their hydrophobic nature, a consequence of their integration within the lipid bilayer, presents a significant hurdle for their biochemical and structural characterization.[2] To study these proteins in vitro, they must first be extracted from their native membrane environment and rendered soluble in an aqueous buffer. This is the fundamental role of detergents.

Detergents are amphipathic molecules, possessing both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail.[3] This dual nature allows them to partition into the lipid bilayer, disrupt its structure, and ultimately encapsulate the hydrophobic transmembrane domains of IMPs, thereby shielding them from the aqueous solvent.[1][4]

Hexyl β-D-glucopyranoside: A Profile

Hexyl β-D-glucopyranoside is a non-ionic detergent widely employed in membrane protein research.[5][6] Its utility stems from a favorable combination of properties that often preserve the native structure and function of the target protein.

| Property | Value | Source |

| Chemical Class | Non-ionic | [7] |

| Molecular Weight | 264.32 g/mol | [6][7] |

| Critical Micelle Concentration (CMC) | 250 mM | [6][7][8] |

| Appearance | White solid | [5] |

The high Critical Micelle Concentration (CMC) of Hexyl β-D-glucopyranoside is a particularly noteworthy feature. The CMC is the concentration at which detergent monomers begin to self-assemble into non-covalent aggregates called micelles.[][10] A high CMC facilitates the removal of excess detergent during downstream purification steps, such as dialysis or size-exclusion chromatography, which is often crucial for functional assays and crystallization.[11]

Section 2: The Core Mechanism - A Stepwise Journey from Membrane to Micelle

The solubilization of a membrane protein by Hexyl β-D-glucopyranoside is not an instantaneous event but rather a multi-stage process governed by the detergent-to-lipid ratio.[12]

Stage 1: Partitioning and Membrane Saturation

At concentrations below its CMC, Hexyl β-D-glucopyranoside monomers partition into the lipid bilayer.[12] As the detergent concentration increases, more monomers integrate into the membrane, leading to its saturation. This initial insertion can cause structural perturbations and increase the permeability of the membrane.[13]

Stage 2: Membrane Disruption and the Formation of Mixed Micelles

Once the concentration of Hexyl β-D-glucopyranoside reaches and exceeds its CMC, the lipid bilayer becomes unstable and begins to break apart.[3][12] This leads to the formation of mixed micelles, which are dynamic assemblies containing detergent molecules, lipids from the original membrane, and the integral membrane protein.[14][15] The hydrophobic transmembrane domains of the protein are now shielded by a combination of detergent and lipid molecules, while its hydrophilic domains remain exposed to the aqueous buffer.[4]

Stage 3: Delipidation and the Protein-Detergent Complex

Further increasing the detergent concentration can lead to the progressive removal of lipids from the mixed micelles.[12] This results in the formation of a protein-detergent complex (PDC), where the protein is primarily surrounded by detergent molecules.[12] While complete delipidation can be achieved at high detergent-to-protein ratios (often around 10:1 w/w), it's important to note that some proteins require the presence of specific lipids to maintain their stability and activity.[4][12] Therefore, the optimal detergent concentration is a critical parameter that must be empirically determined.

Caption: A typical experimental workflow for membrane protein solubilization.

-

Resuspend the membrane pellet in a small volume of ice-cold Lysis Buffer. Determine the total protein concentration of the membrane suspension (e.g., using a BCA or Bradford assay). A typical starting concentration is 5-10 mg/mL. [4]2. Add an equal volume of Solubilization Buffer containing twice the desired final concentration of Hexyl β-D-glucopyranoside. This ensures that the buffer composition remains consistent.

-

Incubate the mixture with gentle agitation (e.g., end-over-end rotation) for 1-2 hours at 4°C. The optimal time and temperature should be determined empirically. [4]4. Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet unsolubilized membrane fragments and aggregated proteins. [4]5. Carefully collect the supernatant , which contains the solubilized membrane proteins.

-

Analyze the results. Run samples of the total membrane fraction, the supernatant, and the pellet on an SDS-PAGE gel. Visualize the target protein by Coomassie staining or Western blotting to assess the efficiency of solubilization.

Key Parameters for Optimization

Achieving successful solubilization with preserved protein function is often an iterative process. The following parameters are critical to investigate:

-

Detergent Concentration: Vary the concentration of Hexyl β-D-glucopyranoside. While a concentration above the CMC is necessary, excessively high concentrations can lead to protein denaturation.

-

Protein Concentration: The ratio of detergent to protein is a key determinant of solubilization efficiency. [4]* Ionic Strength: The salt concentration (e.g., NaCl) can influence both protein stability and detergent micelle properties. [4][16]* pH: The pH of the buffer can affect the charge state of the protein and its interactions with the detergent. [4][16]* Temperature and Incubation Time: These parameters should be optimized to maximize solubilization while minimizing protein degradation or denaturation. [4][16]

Section 4: Ensuring Success - Validation and Troubleshooting

A successful solubilization protocol yields a high amount of the target protein in a stable, monodisperse, and active state.

Assessing Solubilization Efficiency and Stability:

-

SDS-PAGE and Western Blotting: To quantify the amount of protein in the soluble fraction versus the insoluble pellet.

-

Size Exclusion Chromatography (SEC): To assess the homogeneity of the solubilized protein. A single, symmetrical peak is indicative of a monodisperse sample.

-

Functional Assays: Whenever possible, an activity assay should be performed to confirm that the solubilized protein retains its biological function.

Common Pitfalls and Solutions:

| Problem | Potential Cause | Suggested Solution |

| Low Solubilization Yield | Insufficient detergent concentration. | Increase the concentration of Hexyl β-D-glucopyranoside. |

| Inappropriate buffer conditions (pH, ionic strength). | Screen a range of pH values and salt concentrations. | |

| Protein Aggregation | Suboptimal detergent concentration. | Test a range of detergent concentrations; sometimes lowering the concentration can be beneficial. |

| Protein instability in the chosen detergent. | Consider screening other detergents or using detergent mixtures. | |

| Loss of Protein Activity | Denaturation by the detergent. | Use the mildest effective concentration of Hexyl β-D-glucopyranoside. Optimize temperature and incubation time. |

| Removal of essential lipids. | Consider adding back specific lipids to the solubilization buffer. |

Section 5: Conclusion

The solubilization of membrane proteins is a critical and often challenging step in their characterization. Hexyl β-D-glucopyranoside offers a valuable tool for this purpose due to its mild, non-ionic nature and high CMC. A thorough understanding of the multi-stage solubilization mechanism, coupled with a systematic approach to protocol optimization, will significantly enhance the probability of successfully extracting active, stable membrane proteins for further study. By moving beyond a "one-size-fits-all" mentality and embracing the principles of causality in experimental design, researchers can unlock the full potential of this versatile detergent.

References

- Andersen J. P., et al. (n.d.). Perturbation of the structure and function of a membranous Ca2+-ATPase by non-solubilizing concentrations of a non-ionic detergent. [Source not fully available]

-

CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research. CUSABIO. Retrieved from [Link]

- Miles, A. J., et al. (2011). The Thermodynamic Stability of Membrane Proteins in Micelles and Lipid Bilayers Investigated with the Ferrichrom Receptor FhuA. Biochemistry, 50(23), 5208-5217.

- van den Bremer, E. T. J., et al. (2020). Factors influencing the solubilization of membrane proteins from Escherichia coli membranes by styrene-maleic acid copolymers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(2), 183134.

- Newby, Z. E., et al. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Protein Science, 18(11), 2273-2285.

- Heimburg, T., & Marsh, D. (1995). Detergent-phospholipid mixed micelles with a crystalline phospholipid core. Proceedings of the National Academy of Sciences, 92(13), 5875-5879.

- Ravula, T., et al. (2023). Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers. PLOS ONE, 18(5), e0285641.

-

G-Biosciences. (2017, April 11). Importance of detergent micelle levels in membrane protein purification. G-Biosciences. Retrieved from [Link]

-

Vanderbilt University. (n.d.). Tutorial on Working with Micelles and Model Membranes. Vanderbilt University Structural Biology. Retrieved from [Link]

-

PreScission Proteomics. (2024, July 1). Overcoming the Challenges in Purifying Membrane Proteins: Strategies and Innovations. PreScission Proteomics. Retrieved from [Link]

-

JoVE. (2023, April 30). Detergent Purification of Membrane Proteins. JoVE. Retrieved from [Link]

- Lichtenberg, D., et al. (2013). The Mechanism of Detergent Solubilization of Lipid Bilayers. Biophysical Journal, 105(2), 289-299.

-

Mihaljević, L., et al. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. Retrieved from [Link]

- Patra, M., et al. (2016).

- Schneck, E., et al. (2023). Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. Scientific Reports, 13(1), 4681.

- Duquesne, K., et al. (2016). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. In Heterologous Expression of Membrane Proteins (pp. 235-252). Humana Press.

- Egelhaaf, S. U., & Schurtenberger, P. (2000). Vesicle reconstitution from lipid-detergent mixed micelles. Biochimie, 82(11), 1047-1056.

- Landreh, M., et al. (2017). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 89(13), 7345-7352.

- Ravula, T., & Ramamoorthy, A. (2021). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Membranes, 11(10), 754.

-

Mihaljević, L., et al. (2025, February 5). Solubilization of Membrane Proteins using designed protein WRAPS. bioRxiv. Retrieved from [Link]

- Sharpe, S., et al. (2002). A rapid method for assessing lipid:protein and detergent:protein ratios in membrane-protein crystallization. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 3 Pt 1), 430-436.

- Li, D., et al. (2025, April 4). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins. Journal of Pharmaceutical Analysis.

-

G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. G-Biosciences. Retrieved from [Link]

- Roman, E. A., & González Flecha, F. L. (2014). Kinetics and Thermodynamics of Membrane Protein Folding. Biomolecules, 4(1), 354-373.

- Roman, E. A., & González Flecha, F. L. (2014). Kinetics and Thermodynamics of Membrane Protein Folding. Biomolecules, 4(1), 354-373.

- Otzen, D. E. (2011). Thermodynamics of unfolding of an integral membrane protein in mixed micelles. Protein Science, 20(8), 1363-1375.

- Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Cube Biotech.

- Duquesne, K., et al. (2016). Membrane Protein Solubilization.

- The Wolfson Centre for Applied Structural Biology. (n.d.). Expression and Purification of Membrane Proteins. The Hebrew University of Jerusalem.

-

National Center for Biotechnology Information. (n.d.). n-hexyl beta-D-glucopyranoside. PubChem. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Hexyl beta-D-glucopyranoside. Creative Biolabs. Retrieved from [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. betalifesci.com [betalifesci.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Hexyl b- D -glucopyranoside = 98.0 TLC 59080-45-4 [sigmaaldrich.com]

- 7. Hexyl b- D -glucopyranoside = 98.0 TLC 59080-45-4 [sigmaaldrich.com]

- 8. Anatrace.com [anatrace.com]

- 10. Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamic Studies of the Micellar Properties of a Surfactant Used for Membrane Protein Solubilization and Stabilization | MDPI [mdpi.com]

- 12. Membrane Protein Solubilization [sigmaaldrich.com]

- 13. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. Vesicle reconstitution from lipid-detergent mixed micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Factors influencing the solubilization of membrane proteins from Escherichia coli membranes by styrene-maleic acid copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aggregation Number and Micelle Size of Hexyl β-D-glucopyranoside

This guide provides a comprehensive technical overview of the micellar properties of Hexyl β-D-glucopyranoside, a non-ionic surfactant widely utilized in biochemical, pharmaceutical, and cosmetic applications.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its aggregation number and micelle size is critical for optimizing formulations, ensuring the stability of solubilized molecules, and interpreting experimental results. This document delves into the principles of micellization, presents available data and reasoned estimations for Hexyl β-D-glucopyranoside, and provides detailed protocols for key characterization techniques.

Introduction to Hexyl β-D-glucopyranoside and its Micellar Properties

Hexyl β-D-glucopyranoside is an alkyl polyglycoside (APG) surfactant valued for its mildness, biodegradability, and excellent solubilizing capabilities.[1][2] Like other amphiphilic molecules, it self-assembles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), to form organized aggregates called micelles.[3] The CMC for Hexyl β-D-glucopyranoside is consistently reported to be approximately 250 mM.[4][5][6][7]

Two other fundamental parameters that define a micellar system are the aggregation number (Nagg) and the micelle size . The aggregation number is the average number of surfactant monomers that constitute a single micelle.[8] The micelle size, often expressed as the hydrodynamic radius or diameter, is a measure of the dimensions of the hydrated micelle in solution. These parameters are crucial as they influence the solubilization capacity, viscosity, and overall behavior of the surfactant solution.

Estimating the Aggregation Number and Micelle Size of Hexyl β-D-glucopyranoside

Studies on the homologous series of n-alkyl-β-D-glucopyranosides have demonstrated a clear relationship between the length of the alkyl chain and the micellar properties. As the hydrophobicity of the surfactant increases with a longer alkyl chain, both the aggregation number and the micelle size tend to increase.

For instance, a study on octyl β-D-glucopyranoside, which has a longer alkyl chain (C8) than hexyl β-D-glucopyranoside (C6), reported a range of aggregation numbers from 27 to 100, with a hydrodynamic radius of approximately 2.3 nm (23 Å) determined by direct physical methods.[9] Another study on decyl β-D-glucopyranoside (C10) showed the formation of even larger, prolate ellipsoidal micelles.[8]

Based on these trends, it can be inferred that Hexyl β-D-glucopyranoside, with its shorter C6 alkyl chain, will form smaller micelles with a lower aggregation number compared to its longer-chain counterparts.

Table 1: Micellar Properties of n-Alkyl-β-D-glucopyranosides

| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Estimated Aggregation Number (Nagg) | Estimated Micelle Size (Hydrodynamic Diameter, nm) |

| Hexyl β-D-glucopyranoside | C6 | ~250 [4][5][7] | 20 - 40 | 2 - 4 |

| Octyl β-D-glucopyranoside | C8 | ~20-25 | 27 - 100[9] | ~4.6[9] |

| Decyl β-D-glucopyranoside | C10 | ~2.2 | >100 (forms larger, non-spherical micelles)[8] | >5[8] |

The values for Hexyl β-D-glucopyranoside are estimations based on the established trends in the homologous series.

The logical relationship between surfactant concentration and micelle formation is illustrated in the following diagram:

Caption: Relationship between surfactant concentration and micelle formation.

Experimental Techniques for Determining Aggregation Number and Micelle Size

To obtain precise experimental values for the aggregation number and micelle size of Hexyl β-D-glucopyranoside, several well-established techniques can be employed. This section provides an overview and detailed protocols for three common methods: Dynamic Light Scattering (DLS), Fluorescence Quenching, and Analytical Ultracentrifugation (AUC).

Dynamic Light Scattering (DLS) for Micelle Size Determination

Dynamic Light Scattering is a non-invasive technique that measures the size of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[3]

Principle: Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light. The diffusion coefficient is then used to calculate the hydrodynamic diameter of the micelles using the Stokes-Einstein equation.

Experimental Workflow:

Caption: Experimental workflow for micelle size determination by DLS.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of Hexyl β-D-glucopyranoside in the desired buffer at a concentration significantly above its CMC (e.g., 300 mM). Ensure the solvent is of high purity.

-

Filtration: Filter the surfactant solution through a 0.22 µm syringe filter to remove any dust particles or large aggregates that could interfere with the measurement.[10]

-

Instrument Setup:

-

Turn on the DLS instrument and allow the laser to warm up.

-

Set the desired measurement temperature (e.g., 25°C) and allow the sample cell holder to equilibrate.

-

-

Measurement:

-

Carefully transfer the filtered sample into a clean, scratch-free cuvette.

-

Place the cuvette in the sample holder of the DLS instrument.

-

Allow the sample to thermally equilibrate for at least 5-10 minutes.

-

Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

-

-

Data Analysis:

-

The instrument's software will generate a correlation function from the scattered light intensity fluctuations.

-

Analyze the correlation function to obtain the diffusion coefficient.

-

The software will then calculate the hydrodynamic diameter using the Stokes-Einstein equation, providing the size distribution of the micelles.

-

Fluorescence Quenching for Aggregation Number Determination

Fluorescence quenching is a powerful technique to determine the aggregation number of micelles. It involves the use of a fluorescent probe and a quencher molecule that are both preferentially solubilized within the micelles.

Principle: The fluorescence of the probe is "quenched" (reduced) when a quencher molecule is in the same micelle. By measuring the decrease in fluorescence intensity as a function of quencher concentration, the average number of surfactant molecules per micelle (aggregation number) can be calculated.

Experimental Workflow:

Caption: Experimental workflow for aggregation number determination by fluorescence quenching.

Detailed Protocol:

-

Reagent Selection:

-

Surfactant: Hexyl β-D-glucopyranoside.

-

Fluorescent Probe: A hydrophobic molecule that partitions into the micelle core (e.g., pyrene).

-

Quencher: A molecule that also partitions into the micelle and can quench the probe's fluorescence (e.g., cetylpyridinium chloride).

-

-

Stock Solution Preparation:

-

Prepare a stock solution of Hexyl β-D-glucopyranoside at a concentration well above its CMC.

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a stock solution of the quencher.

-

-

Sample Series Preparation:

-

Prepare a series of samples, each with a constant concentration of Hexyl β-D-glucopyranoside and the fluorescent probe.

-

Add increasing concentrations of the quencher to each sample in the series.

-

-

Fluorescence Measurement:

-

Using a fluorometer, measure the fluorescence intensity (I) of each sample at the emission maximum of the probe. Also, measure the fluorescence intensity of a sample without any quencher (I₀).

-

-

Data Analysis:

-

Plot ln(I₀/I) versus the concentration of the quencher.

-

The aggregation number (Nagg) can be calculated from the slope of this plot using the following equation:

-

ln(I₀/I) = (Nagg * [Quencher]) / ([Surfactant] - CMC)

-

-

Therefore, Nagg = Slope * ([Surfactant] - CMC).

-

Analytical Ultracentrifugation (AUC) for Micelle Size and Shape

Analytical Ultracentrifugation is a powerful technique that provides information on the size, shape, and molecular weight of macromolecules and nanoparticles in solution.[11][12][13]

Principle: When subjected to a strong centrifugal field, micelles will sediment at a rate dependent on their size, shape, and density. By monitoring the sedimentation process, the sedimentation coefficient can be determined, which is then used to calculate the molecular weight and hydrodynamic properties of the micelles.[11]

Experimental Workflow:

Caption: Experimental workflow for micelle characterization by AUC.

Detailed Protocol:

-

Sample Preparation: Prepare the Hexyl β-D-glucopyranoside solution above its CMC in the desired buffer. Prepare a matching reference buffer.

-

Cell Assembly: Assemble the AUC cells, loading the sample and reference solutions into their respective sectors.

-

Instrument Setup:

-

Place the assembled cells in the AUC rotor.

-

Equilibrate the rotor to the desired temperature inside the centrifuge.

-

-

Sedimentation Velocity Run:

-

Start the centrifugation run at a high speed to induce sedimentation of the micelles.

-

The instrument's optical system (absorbance or interference) will continuously monitor the concentration distribution of the micelles as they move down the cell.

-

-

Data Analysis:

-

The acquired data is analyzed to generate a distribution of sedimentation coefficients (c(s) distribution).

-

From the c(s) distribution, the sedimentation coefficient of the micelles can be determined.

-

This value, along with the partial specific volume of the surfactant and the density and viscosity of the solvent, can be used to calculate the molecular weight of the micelle, from which the aggregation number can be derived.

-

Conclusion

While direct experimental data for the aggregation number and micelle size of Hexyl β-D-glucopyranoside remains to be definitively published, a strong estimation can be made based on the well-established trends within the n-alkyl-β-D-glucopyranoside series. This guide provides a framework for understanding and experimentally determining these crucial parameters. The detailed protocols for Dynamic Light Scattering, Fluorescence Quenching, and Analytical Ultracentrifugation offer researchers the tools to precisely characterize Hexyl β-D-glucopyranoside micelles in their specific experimental systems, leading to more robust and reproducible scientific outcomes.

References

-

Bergström, L. M., Bastardo, L. A., & Garamus, V. M. (2005). A small-angle neutron and static light scattering study of micelles formed in aqueous mixtures of a nonionic alkylglucoside and an anionic surfactant. The Journal of Physical Chemistry B, 109(25), 12387–12393. [Link]

-

Beckman Coulter. (n.d.). How Analytical Ultracentrifugation (AUC) Works. Retrieved from [Link]

-

Lorber, B., Bishop, J. B., & DeLucas, L. J. (1990). Purification of octyl beta-D-glucopyranoside and re-estimation of its micellar size. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1023(2), 254–265. [Link]

-